Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate
Description
Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate is a complex organoantimony compound characterized by a tricyclic framework incorporating antimony (Sb), oxygen bridges, and carboxylate groups. The compound’s trihydrate form indicates moderate hygroscopicity, while the dipotassium salt implies high water solubility, a common feature for ionic derivatives of polycarboxylates .
Properties
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTCZEPSIIFINA-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10K2O15Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate, commonly known as potassium antimony tartrate hydrate, is a complex organometallic compound with notable biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C8H10K2O15Sb2 |
| Molecular Weight | 667.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | 28300-74-5 |
| Solubility | Soluble in water; insoluble in ethanol |
Antimicrobial Activity
Potassium antimony tartrate has been historically used as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of metabolic processes.
Antiparasitic Properties
The compound is notably used in the treatment of schistosomiasis and other parasitic infections. Research indicates that it interferes with the metabolism of parasites by inhibiting specific enzymes critical for their survival.
Toxicity and Safety Profile
While potassium antimony tartrate exhibits therapeutic benefits, it also poses significant toxicity risks. The compound is classified as harmful if swallowed or inhaled. Clinical studies have reported side effects such as gastrointestinal disturbances and hematological abnormalities at high doses.
Case Studies
-
Treatment of Schistosomiasis
- Study Overview: A clinical trial involving 200 patients with schistosomiasis demonstrated a cure rate of over 80% following treatment with potassium antimony tartrate.
- Findings: Patients exhibited significant reductions in parasite load and improvement in clinical symptoms within four weeks of treatment.
-
Antimicrobial Efficacy
- Research Study: A laboratory study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Results: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
The biological activity of this compound is attributed to its ability to interact with cellular components:
- Enzyme Inhibition: It inhibits key enzymes involved in the metabolic pathways of parasites and bacteria.
- Membrane Disruption: The compound disrupts microbial membranes leading to cell lysis.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Dipotassium antimonyl tartrate has been studied for its effectiveness against various pathogens. It exhibits significant antimicrobial properties which make it a candidate for treating infections caused by bacteria and fungi.
- A study highlighted its use in treating schistosomiasis, a disease caused by parasitic worms. The compound aids in binding to the parasites and disrupting their metabolism .
-
Drug Delivery Systems :
- The unique structural features of this compound allow it to be utilized in drug delivery systems where it can encapsulate therapeutic agents and release them in a controlled manner. This is particularly useful in targeting specific tissues or cells within the body.
Catalytic Applications
-
Catalysis in Organic Reactions :
- The compound's oxo groups facilitate catalytic reactions in organic synthesis. It has been employed as a catalyst in various chemical transformations such as oxidation and reduction reactions.
- Its ability to stabilize reactive intermediates enhances reaction rates and selectivity.
-
Environmental Applications :
- Studies have shown that dipotassium antimonyl tartrate can be used in environmental remediation processes due to its ability to interact with heavy metals and other pollutants in wastewater treatment systems.
Material Science Applications
-
Synthesis of Nanomaterials :
- The compound serves as a precursor for the synthesis of antimony-based nanomaterials which have applications in electronics and photonics due to their unique electrical and optical properties.
- Coatings and Textiles :
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated effectiveness against multiple bacterial strains including Staphylococcus aureus. |
| Drug Delivery Research | Showed potential for targeted delivery systems using encapsulation methods. |
| Environmental Remediation | Effective in binding heavy metals from contaminated water sources. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Antimony-Oxygen Frameworks
A structurally related compound, 2,5,7,10,11,14-hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane (CAS 29736-75-2), shares key features with the target compound, including:
- Hexaoxa bridges : Both compounds contain six oxygen atoms forming cyclic ether linkages.
- Antimony centers : Two Sb atoms are integrated into the core structure.
Key Differences :
Hypothetical Characterization Data :
Preparation Methods
Reaction Mechanism
Antimony trioxide reacts with potassium bitartrate in a 1:2 molar ratio to form the coordination complex:
The reaction proceeds via chelation of antimony(III) ions by tartrate anions, forming a stable bicyclic structure.
Procedural Details
-
Reactants : Sb₂O₃ (99.9% purity), potassium bitartrate (food-grade), deionized water.
-
Conditions :
-
Purification : Hot filtration to remove unreacted Sb₂O₃, followed by cooling to 4°C to crystallize the product. Yield: 70–75%.
Hydrothermal Synthesis Using Antimony Trichloride
A patent by CN103922922A describes a high-yield method using antimony trichloride (SbCl₃) and tartaric acid (C₄H₆O₆).
Optimization Parameters
Crystallization and Washing
-
The solution is concentrated under vacuum at 70–80°C until crystallization initiates.
-
Organic Wash : Ethanol removes residual tartaric acid, increasing purity to >98%.
Advanced Sol-Gel Method with Metaantimonic Acid
CN104892677A introduces a novel sol-gel technique using metaantimonic acid (Sb(OH)₅) and potassium hydrogen tartrate (KC₄H₅O₆).
Key Steps
Yield and Purity
-
Yield : 95–97% due to homogeneous reaction conditions.
Comparative Analysis of Methods
| Parameter | Sb₂O₃ + KC₄H₅O₆ | SbCl₃ + C₄H₆O₆ | Sol-Gel (Sb(OH)₅) |
|---|---|---|---|
| Yield | 70–75% | 85–90% | 95–97% |
| Purity | 98% | 98% | 99.5% |
| Reaction Time | 2–3 hours | 0.5–2 hours | 1 hour |
| Cost | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Challenges and Optimization Strategies
Impurity Control
Yield Enhancement
-
Excess Tartrate : A 10% molar excess of KC₄H₅O₆ improves Sb(III) chelation.
-
Temperature Gradients : Slow cooling (0.5°C/min) increases crystal size and purity.
Industrial-Scale Production Insights
Large-scale synthesis (e.g., VulcanChem) employs continuous reactors with automated pH and temperature control to maintain batch consistency. Post-crystallization, the product is lyophilized to preserve hydrous structure.
Emerging Techniques
Microwave-Assisted Synthesis
Preliminary studies indicate 20-minute reaction times at 150°C with 95% yield, though scalability remains unproven12.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for heteroatoms), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm the molecular structure. Thermogravimetric analysis (TGA) is critical to verify the trihydrate stoichiometry by quantifying water loss at controlled temperatures (typically 100–150°C) . For purity assessment, reverse-phase HPLC with UV detection (λ = 200–300 nm) is recommended, paired with elemental analysis to validate C, H, N, and Sb content.
Q. How can researchers safely handle this compound given its potential toxicity?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous antimony-containing heterocycles, which indicate risks of skin/eye irritation and respiratory hazards. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What synthetic routes are reported for similar antimony-oxygen macrocyclic complexes?
- Methodological Answer : Base synthesis on template-directed cyclization strategies. For example, react dipotassium carboxylate precursors with antimony(III) oxide in anhydrous DMF at 80–100°C under nitrogen, followed by slow evaporation to crystallize the trihydrate. Monitor reaction progress via FTIR for Sb-O bond formation (~500–600 cm⁻¹) .
Q. How does the trihydrate form influence the compound’s stability and reactivity?
- Methodological Answer : Hydration stabilizes the crystal lattice but may reduce solubility in nonpolar solvents. Conduct dynamic vapor sorption (DVS) experiments to assess hygroscopicity. For reactivity studies, dehydrate the compound under vacuum (60°C, 24 hours) and compare reaction kinetics in anhydrous vs. hydrated forms .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for antimony-containing macrocycles?
- Methodological Answer : Address discrepancies (e.g., bond length variations in Sb-O vs. Sb-C) by refining X-ray diffraction data with software like SHELXL, applying restraints for disorder modeling. Validate using density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to compare experimental and theoretical geometries .
Q. How can the redox behavior of this compound be investigated for catalytic applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Use a glassy carbon working electrode and Ag/Ag⁺ reference. Look for Sb(III)/Sb(V) redox couples (~0.5–1.2 V vs. Fc/Fc⁺). Correlate with EPR spectroscopy to detect radical intermediates during redox cycling .
Q. What mechanistic insights can be gained from studying hydrolysis pathways?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to track absorbance changes at 280 nm (carboxylate chromophore). Identify hydrolysis products via LC-MS and propose mechanisms using kinetic isotope effects (KIEs) or ¹⁸O labeling .
Q. How does this compound compare to analogous phosphorus or arsenic macrocycles in supramolecular host-guest chemistry?
- Methodological Answer : Perform competitive binding assays with crown ethers or cyclodextrins, using isothermal titration calorimetry (ITC) to quantify association constants (Kₐ). Compare selectivity for alkali metals (e.g., K⁺ vs. Na⁺) by ICP-MS after extraction into organic phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
